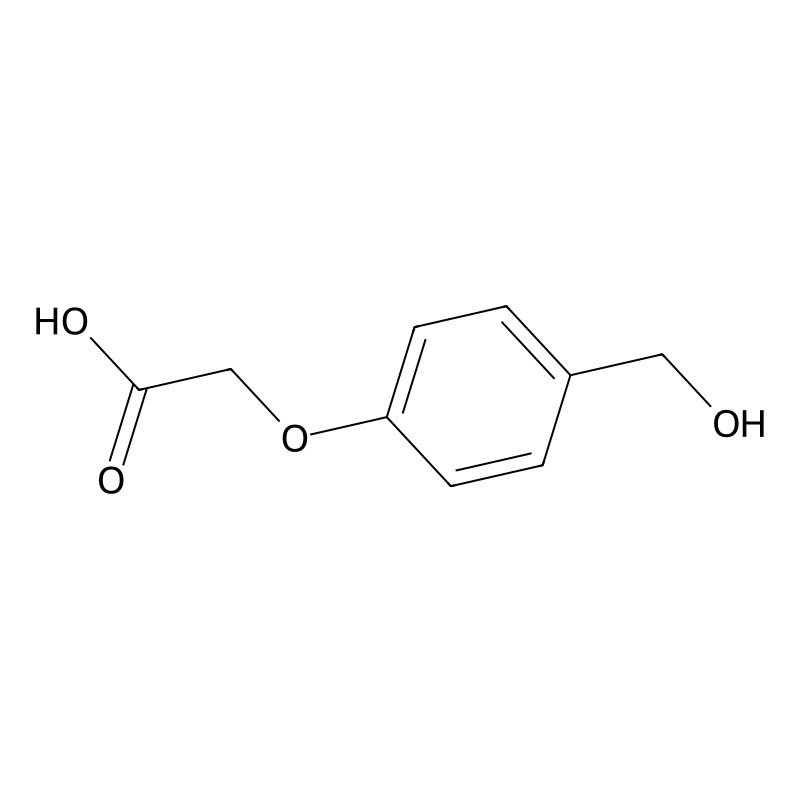

4-Hydroxymethylphenoxyacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Hydroxymethylphenoxyacetic acid (CAS 68858-21-9) is a substituted phenoxyacetic acid, a class of compounds known for applications ranging from synthetic auxins to pharmaceutical intermediates. Its defining features are the carboxylic acid moiety, which allows for reactions like esterification and amidation, and a p-substituted hydroxymethyl group, which provides a reactive site for further functionalization. This dual functionality makes it a versatile building block in multi-step organic synthesis, distinct from more common halogenated or alkylated analogs.

Attempting to substitute 4-Hydroxymethylphenoxyacetic acid with either a crude, in-situ mixture of its precursors (4-hydroxymethylphenol and chloroacetic acid) or with other phenoxyacetic acids introduces significant process control and performance issues. The Williamson ether synthesis used to create this linkage is prone to selectivity problems; 4-hydroxymethylphenol possesses two nucleophilic sites (phenolic and benzylic hydroxyls), leading to potential C-alkylation and other side-products that complicate purification and reduce yield. Procuring the pre-formed, purified compound ensures high starting purity and eliminates the risk of batch-to-batch variability from side-reactions. Furthermore, substituting with common analogs like 4-chlorophenoxyacetic acid (4-CPA) is not viable for synthetic applications, as the chloro-group lacks the reactive handle provided by the hydroxymethyl group, making it unsuitable as a precursor for downstream functionalization.

Demonstrated Utility as a Key Intermediate in Pharmaceutical Synthesis

Multiple patents disclose the use of 4-Hydroxymethylphenoxyacetic acid as a crucial intermediate in the synthesis of Ivabradine, a medication for heart conditions. In these processes, the compound is used to prepare a key benzazepinone precursor. For example, one patented method describes its conversion to 3-[4-(hydroxymethyl)phenoxymethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, which is a direct precursor to the final active pharmaceutical ingredient. This established role in an industrial synthesis pathway highlights its utility as a reliable, high-purity starting material, unlike more generic or unproven analogs.

| Evidence Dimension | Role in Pharmaceutical Synthesis |

| Target Compound Data | Serves as a documented key intermediate for the synthesis of Ivabradine. |

| Comparator Or Baseline | Generic phenoxyacetic acid or its halogenated analogs (e.g., 4-CPA), which lack the necessary hydroxymethyl group for the specific synthetic transformations required. |

| Quantified Difference | Enables a specific, patented synthetic route not accessible with common analogs. |

| Conditions | Industrial synthesis of Ivabradine precursors as described in patent literature. |

For buyers in pharmaceutical development, this compound's documented use in a specific, high-value synthesis provides a clear, non-speculative reason for procurement over alternative, non-functionalized phenoxyacetic acids.

Enhanced Aqueous Solubility Compared to Halogenated Analogs

The presence of the hydroxymethyl group significantly increases the polarity of 4-Hydroxymethylphenoxyacetic acid, enhancing its solubility in polar solvents like water compared to common chlorinated analogs. While quantitative data for the target compound is sparse, its structural features (both hydroxyl and carboxylic acid groups) indicate good solubility in water and alcohols. In contrast, 4-chlorophenoxyacetic acid (4-CPA) has a measured water solubility of only 957 mg/L. This difference is critical for process design, particularly in aqueous reaction media or when developing formulations where higher solubility is required.

| Evidence Dimension | Water Solubility at 25 °C |

| Target Compound Data | Described as soluble in water and polar solvents due to hydroxyl and carboxylic acid groups. |

| Comparator Or Baseline | 4-chlorophenoxyacetic acid (4-CPA): 957 mg/L. |

| Quantified Difference | Qualitatively higher solubility, which is a key differentiator for handling and formulation in aqueous systems. |

| Conditions | Standard temperature and pressure. |

Improved solubility simplifies handling, reduces the need for co-solvents in aqueous reactions, and offers greater flexibility in formulation, making it a preferable choice for ease of processing.

Enables Solid-Phase Peptide Synthesis as a Linkage Agent

4-Hydroxymethylphenoxyacetic acid is utilized as a linkage agent (HMPA linker) in solid-phase peptide synthesis, particularly for the Fmoc-polyamide method. The hydroxymethyl group serves as the attachment point to the solid support resin, while the carboxylic acid is used to couple the first amino acid. This specific application is not possible with analogs lacking the hydroxymethyl functionality, such as phenoxyacetic acid or 4-chlorophenoxyacetic acid. Its use as a commercially recognized linker molecule confirms its suitability and purity for this demanding synthetic application.

| Evidence Dimension | Functionality in Solid-Phase Synthesis |

| Target Compound Data | Functions as an established HMPA linker for attaching peptides to a solid support. |

| Comparator Or Baseline | Phenoxyacetic acid or 4-CPA, which lack the requisite hydroxyl handle for resin attachment. |

| Quantified Difference | Possesses the specific bifunctional structure required for a linker role, which is absent in common analogs. |

| Conditions | Fmoc-based solid-phase peptide synthesis. |

For researchers in peptide chemistry, this compound is not just an analog but a specific, necessary tool for a standard synthetic methodology, making substitution with simpler phenoxyacetic acids impossible.

Intermediate for High-Value Pharmaceutical Synthesis

This compound is the right choice when a project requires a validated, high-purity starting material for the synthesis of complex molecules like Ivabradine. Its documented use in patented routes provides confidence in its suitability and performance as a key building block, justifying its procurement over non-functionalized or unproven alternatives.

Solid-Phase Peptide Synthesis Workflows

As the HMPA linker, this compound is essential for researchers performing Fmoc-based solid-phase peptide synthesis. Its specific bifunctional nature allows it to act as the crucial bridge between the solid support and the growing peptide chain, a role that cannot be filled by simple analogs.

Development of Derivatives Requiring Aqueous Processability

For synthetic routes carried out in aqueous media or for final products requiring water solubility, the enhanced solubility of 4-Hydroxymethylphenoxyacetic acid compared to its halogenated counterparts makes it a superior choice. This property simplifies process development and formulation, reducing reliance on organic solvents.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant